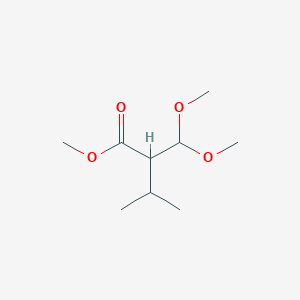

Methyl 2-(dimethoxymethyl)-3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(dimethoxymethyl)-3-methylbutanoate” is an ester with a dimethoxymethyl group attached. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even flavors and fragrances due to their often pleasant smells . The dimethoxymethyl group could potentially make this compound a useful intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (a carbonyl adjacent to an ether), a dimethoxymethyl group, and a methyl group attached to the butanoate backbone .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, esters are known to undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as boiling point, melting point, and solubility would be influenced by the presence of the ester and dimethoxymethyl groups .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications : A study by Bandaranayake, Crombie, and Whiting (1971) discusses the use of similar compounds in the synthesis of chromens, which are important in the formation of natural products. They developed new reagents, like 3-hydroxy-3-methyl-1,1-dimethoxybutane, for dimethylchromenylation, illustrating its use in synthesizing various dimethylchromens, including lonchocarpin, jacareubin, and evodionol methyl ether (Bandaranayake, Crombie, & Whiting, 1971).

Atmospheric Science and Environmental Chemistry : Dette et al. (2014) studied 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), which is related to Methyl 2-(dimethoxymethyl)-3-methylbutanoate. This acid is a product of α-pinene oxidation and a significant tracer for atmospheric terpene secondary organic aerosol (SOA) particles. They explored its physicochemical properties, such as water solubility and phase state, which are vital for understanding atmospheric processes (Dette et al., 2014).

Energy and Fuel Research : Dodge and Naegeli (1994) researched methylal (dimethoxy-methane), which is structurally similar to this compound. Their study focused on the combustion characterization of methylal in reciprocating engines, highlighting its potential as a fuel additive for reducing smoke emissions in diesel engines (Dodge & Naegeli, 1994).

Green Chemistry and Sustainable Processes : Jin et al. (2021) examined the methylation of acetoin with dimethyl carbonate, resulting in 3-methoxybutan-2-one, a compound closely related to this compound. Their study focused on developing sustainable processes and evaluating the potential of these compounds as bio-based solvents, particularly in replacing harmful chlorinated solvents (Jin et al., 2021).

Catalysis and Chemical Reactions : Simonetti, Carr, and Iglesia (2012) investigated the acid-catalyzed reactions during the catalytic homologation of C1 species, which involves compounds structurally similar to this compound. Their research provides insights into the methylation, hydride transfer, and isomerization rates in these reactions, essential for understanding catalytic processes in chemical synthesis (Simonetti, Carr, & Iglesia, 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-(dimethoxymethyl)-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-6(2)7(8(10)11-3)9(12-4)13-5/h6-7,9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTNTHFLACAYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

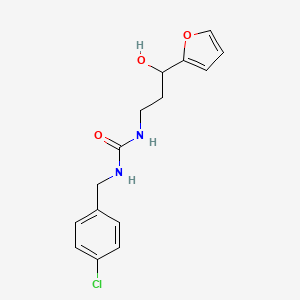

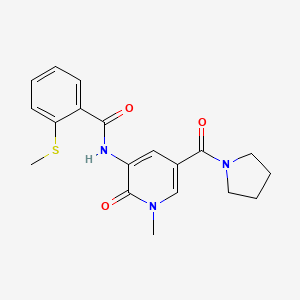

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

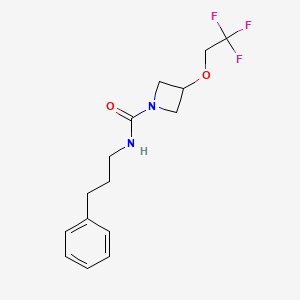

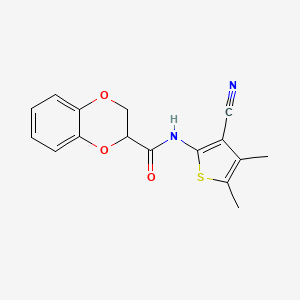

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

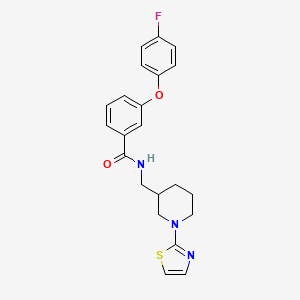

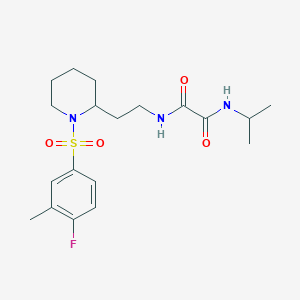

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)

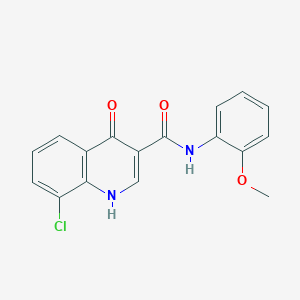

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)